molecular formula C9H9N3O2 B3059834 Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate CAS No. 1315359-35-3

Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate

Cat. No.: B3059834
CAS No.: 1315359-35-3
M. Wt: 191.19
InChI Key: VAXXSBHPRHJPDA-UHFFFAOYSA-N
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Description

Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate (CAS 1315359-35-3) is a high-purity heterocyclic compound supplied as a key chemical building block for research and development . This molecule, with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol, belongs to the imidazopyridazine family, a class of structures recognized for their diverse biological activities and significance in medicinal chemistry . The compound features a methyl ester functional group, making it a versatile intermediate for further synthetic modifications, such as hydrolysis to carboxylic acids or amidation reactions. Its core structure serves as a privileged scaffold in pharmaceutical research for the design and synthesis of novel bioactive molecules. As a standard practice for compounds of this nature, researchers should handle it with appropriate care. Related compounds in this family are classified with hazard statements indicating they may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Researchers should consult the specific Safety Data Sheet (SDS) for detailed handling and safety information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The product can be supplied through global shipping networks to support your laboratory's needs .

Properties

IUPAC Name

methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-5-12-8(10-6)4-3-7(11-12)9(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXXSBHPRHJPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163355
Record name Imidazo[1,2-b]pyridazine-6-carboxylic acid, 2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315359-35-3
Record name Imidazo[1,2-b]pyridazine-6-carboxylic acid, 2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315359-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-b]pyridazine-6-carboxylic acid, 2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazo[1,2-b]pyridazine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 6-Position

The 6-chloro substituent in derivatives of this scaffold undergoes nucleophilic substitution under mild conditions. For example:

  • Methoxylation : Treatment with sodium methoxide and paraformaldehyde replaces chlorine with methoxy groups, as demonstrated in the synthesis of compound 13b from 12b .

  • Amination : Reaction with ammonia or primary amines in the presence of SnCl₂ facilitates substitution to form amino derivatives (e.g., 12a–c ) .

Key mechanistic insight : The halogen atom at position 6 activates the pyridazine ring for substitution by stabilizing the transition state through resonance .

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction ConditionsProductApplication
NaOH (aqueous), reflux2-Methylimidazo[1,2-b]pyridazine-6-carboxylic acidIntermediate for further derivatization (e.g., amide formation)
HCl (methanol/water), room temperatureSame as aboveCompatible with acid-sensitive substrates

This reaction is critical for generating bioactive derivatives, such as hydrazides for antimycobacterial applications .

N-Methylation of the Imidazole Ring

Selective methylation at the imidazole nitrogen is achieved using methyl iodide (MeI) in the presence of K₂CO₃:

  • Monodemethylation : Controlled conditions yield 14 , a monosubstituted product .

  • Dimethylation : Prolonged reaction times or excess MeI produce dimethylated analogs (e.g., 2b ) .

Side reaction : Under basic conditions, the 6-chloro group may undergo unintended substitution, necessitating careful optimization .

Cross-Coupling Reactions

The pyridazine ring participates in palladium-catalyzed cross-couplings:

  • Suzuki–Miyaura coupling : Reacts with arylboronic acids to introduce aromatic groups at position 3 or 7.

  • Buchwald–Hartwig amination : Forms C–N bonds with amines, enabling access to novel pharmacophores.

Typical conditions :

  • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: DMF or toluene at 80–110°C

Reduction Reactions

The nitro group (if present in derivatives) is reduced to amine using SnCl₂ in HCl/ethanol:

SubstrateReducing AgentProductYield
NitroimidazopyridazineSnCl₂, HClAminoimidazopyridazine75–90%

Cyclization and Ring Expansion

Under microwave irradiation or thermal conditions, the compound undergoes cyclization with aldehydes or ketones to form tricyclic systems. For example:

  • Reaction with benzaldehyde in DMF at 120°C yields fused imidazo[1,2-b]pyridazino[4,5-e]pyridine derivatives .

Functional Group Interconversion

The carboxylic acid (post-ester hydrolysis) is versatile:

Reaction TypeReagentsProduct
AmidationEDC/HOBt, R-NH₂Imidazopyridazine-6-carboxamide
SulfonylationR-SO₂Cl, pyridineSulfonamide derivatives

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate is being investigated as a potential lead compound in drug discovery. Its structural properties allow for modifications that can enhance pharmacological activity against various diseases.
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of adaptor-associated kinase 1 (AAK1), which is implicated in several diseases, including Alzheimer's disease and bipolar disorder. AAK1 plays a crucial role in clathrin-mediated endocytosis, and inhibiting its activity could provide therapeutic benefits for conditions related to synaptic dysfunction .
  • Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and metastasis .

Biological Research

  • Receptor Modulation : The compound is studied for its ability to modulate receptor activity, potentially influencing neurotransmitter systems and offering insights into neuropharmacology .
  • Mechanistic Studies : Understanding the mechanism of action involves investigating how this compound interacts with molecular targets at the cellular level. This includes binding affinity studies and the exploration of downstream effects on cellular signaling pathways.

Industrial Applications

  • Material Science : The compound's unique properties make it a candidate for developing new materials with specific characteristics such as conductivity or fluorescence. Its derivatives can be engineered for applications in electronic devices or sensors .
  • Synthesis of Complex Heterocycles : It serves as a building block in organic synthesis, particularly in creating more complex heterocyclic compounds that are useful in pharmaceuticals and agrochemicals .

Case Study 1: AAK1 Inhibition

A study focused on the role of AAK1 in pain modulation demonstrated that knockout mice exhibited reduced pain responses when treated with this compound derivatives. This finding suggests potential therapeutic avenues for chronic pain management through selective AAK1 inhibition .

Case Study 2: Anticancer Properties

In vitro studies have shown that certain derivatives of this compound can induce apoptosis in cancer cell lines. These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles .

Mechanism of Action

The mechanism of action of Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[1,2-b]pyridazine Core

Methyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS: 572910-59-9)
  • Molecular Formula : C₈H₆ClN₃O₂
  • Molecular Weight : 211.61 g/mol
  • Key Differences: A chlorine atom replaces the methyl group at position 4. Higher molecular weight due to chlorine substitution. Purity: ≥98% (HPLC), stored at room temperature .
Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS: 64067-99-8)
  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 225.63 g/mol
  • Key Differences :
    • Ethyl ester instead of methyl ester at position 5.
    • Storage : Requires refrigeration (2–8°C) .
    • Impact : The ethyl group increases lipophilicity, which may improve membrane permeability in biological assays but reduce solubility in aqueous media .
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid
  • Molecular Formula : C₇H₄ClN₃O₂
  • Molecular Weight : 197.58 g/mol
  • Key Differences :
    • Carboxylic acid replaces the methyl ester.
    • Purity : 90% (HPLC) .
    • Impact : The carboxylic acid group introduces acidity (pKa ~3–4), enabling salt formation and altering binding interactions in medicinal chemistry applications .

Substituent Variations at Position 2

2-Methylimidazo[1,2-b]pyridazin-6-amine (CAS: 154704-35-5)
  • Molecular Formula : C₇H₈N₄
  • Molecular Weight : 148.17 g/mol
  • Key Differences :
    • Amine group replaces the carboxylate ester at position 6.
    • Impact : The amine group enables hydrogen bonding, making this compound more hydrophilic than the methyl ester analog. This substitution is critical for targeting enzymes like kinases .
Methyl Imidazo[1,2-b]pyridazine-6-carboxylate (CAS: 1234616-21-7)
  • Molecular Formula : C₈H₇N₃O₂
  • Molecular Weight : 177.16 g/mol
  • Key Differences: No methyl group at position 2. Purity: Up to 98.95% (HPLC), stored at room temperature .

Derivatives with Additional Functional Groups

Ethyl 6-Methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate Monohydrate
  • Molecular Formula : C₁₅H₁₅N₃O₂S·H₂O
  • Key Features :
    • Methylsulfanyl and phenyl groups introduce steric bulk and π-π stacking capabilities.
    • Biological Activity : Enhanced interactions with hydrophobic enzyme pockets due to the phenyl group .
Methyl 2-(2-Chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate (CAS: 1011717-00-2)
  • Molecular Formula : C₁₄H₁₀ClN₃O₂
  • Key Features :
    • Chloropyridinyl substituent at position 2.
    • Impact : The electron-withdrawing chlorine atom and aromatic pyridine ring improve binding affinity to targets like tyrosine kinases .

Structural Influence on Physicochemical Properties

Property Target Compound Methyl 6-Chloro Analog Ethyl 6-Chloro Analog
Molecular Weight 191.19 211.61 225.63
Purity >95% ≥98% 97.8%
Storage Temperature 2–8°C Room temperature 2–8°C
Solubility Low (requires DMSO) Moderate Low (ethyl ester)
  • Chloro vs. Methyl Substitution : Chloro analogs exhibit higher molecular weights and altered reactivity profiles.
  • Ester Group : Ethyl esters increase lipophilicity but reduce solubility compared to methyl esters .

Biological Activity

Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H9_9N3_3O2_2
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 1315359-35-3

The compound features a bicyclic structure consisting of an imidazole ring fused to a pyridazine, which contributes to its unique reactivity and potential biological interactions. The presence of the carboxylate functional group enhances its reactivity profile, making it suitable for various biological applications.

This compound has been studied for its interaction with various biological targets. One notable area of research is its role as an inhibitor of adaptor-associated kinase 1 (AAK1) , which is involved in receptor-mediated endocytosis. AAK1 plays a critical role in cellular signaling pathways, and inhibiting this kinase could have therapeutic implications for conditions mediated by aberrant endocytosis .

Additionally, compounds similar to this compound have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), suggesting that it may affect biochemical pathways related to bacterial survival and proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against various bacterial strains. Its structural features allow it to interact effectively with bacterial enzymes, potentially inhibiting their function and leading to reduced bacterial viability .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative effects against several human cancer cell lines. For instance:

  • Cell Lines Tested : Non-small cell lung cancer (A549), H460
  • IC50_{50} Values : Ranged from 0.02 μM to 20.7 μM for various derivatives
  • Mechanism : Induction of G1-phase cell cycle arrest and suppression of AKT and S6 phosphorylation levels were observed in treated cells, indicating a potential pathway through which these compounds exert their anticancer effects .

Study on Antifilarial Activity

A series of imidazo[1,2-b]pyridazines were synthesized and evaluated for their antifilarial activity. The results indicated promising activity against filarial parasites, suggesting that this compound could be explored further as a potential therapeutic agent in treating parasitic infections .

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis has been conducted on various derivatives of this compound. This analysis provides insights into how modifications to the chemical structure can enhance biological activity:

CompoundModificationBiological Activity
A17Methyl group additionSignificant mTOR inhibitory activity
A18Additional aromatic ringEnhanced anti-proliferative effects

These findings highlight the importance of structural modifications in optimizing the pharmacological properties of this compound .

Q & A

Q. What are the standard synthetic routes for preparing methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate?

The compound is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and functionalized pyridazine precursors. For example, analogous imidazo[1,2-b]pyridazine scaffolds are formed using aliphatic 1,3-difunctional compounds under reflux conditions . Multi-step protocols may involve esterification of carboxylic acid intermediates, as seen in related imidazo[1,2-b]pyridazine derivatives . Key steps include regioselective cyclization and purification via column chromatography.

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical techniques such as HPLC (retention time analysis) and LCMS (mass-to-charge ratio confirmation) are standard. For instance, LCMS with m/z 755 [M+H]⁺ and HPLC retention times under specific conditions (e.g., 1.05 minutes with SMD-TFA50) are used to verify purity and identity . Nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is critical for confirming regiochemistry and functional group placement.

Q. What safety precautions are recommended for handling this compound?

The compound has hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Researchers should use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Storage should be in a dry, sealed container at room temperature .

Advanced Research Questions

Q. How can regioselectivity challenges during derivatization of the imidazo[1,2-b]pyridazine core be addressed?

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable regioselective functionalization. For example, 2-cyclopropyl-N-[3-(2-methylthiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide was synthesized via coupling of boronic acid derivatives with halogenated intermediates . Computational modeling of electronic effects (e.g., Fukui indices) can also guide substituent placement.

Q. What strategies are employed to resolve contradictions in kinase inhibition data for imidazo[1,2-b]pyridazine derivatives?

Discrepancies in inhibitory activity (e.g., against DYRK kinases) may arise from assay conditions (e.g., ATP concentration) or structural variations. Meta-analyses comparing IC₅₀ values across studies, alongside molecular docking simulations to assess binding affinity, are critical. For example, Table 4 in Henderson et al. (2024) highlights substituent-dependent activity variations .

Q. How can the ester group in this compound be modified to enhance pharmacological properties?

The methyl ester can be hydrolyzed to a carboxylic acid for further functionalization (e.g., amide coupling). Derivatives like imidazo[1,2-b]pyridazin-6-ylmethanol (CAS 135830-23-8) are synthesized via reduction or nucleophilic substitution, improving solubility or target engagement . Structure-activity relationship (SAR) studies on ester-to-amide conversions are reported in kinase inhibitor optimization .

Q. What crystallographic data are available for structural analysis of imidazo[1,2-b]pyridazine derivatives?

X-ray diffraction studies, such as those on ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate, reveal bond angles, torsion angles, and packing interactions. These data inform conformational stability and intermolecular interactions critical for drug design .

Q. How do electron-withdrawing/donating substituents affect the compound’s electronic properties?

Substituents like halogens or methyl groups alter the electron density of the heterocyclic core, impacting reactivity and binding. For example, 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS 14714-24-0) shows distinct reactivity in nucleophilic aromatic substitution compared to methylated analogs . DFT calculations can quantify these effects.

Methodological Guidance

Q. What in vitro assays are suitable for evaluating kinase inhibition by this compound?

Use fluorescence-based assays (e.g., ADP-Glo™) or radiometric assays (³²P-ATP incorporation) to measure kinase activity. Dose-response curves (IC₅₀) and kinetic studies (Ki) are essential. For DYRK kinases, ATP competition assays at varying ATP concentrations validate inhibition mechanisms .

Q. How can solubility challenges be mitigated in biological testing?

Co-solvents like DMSO (≤1% v/v) or formulation with cyclodextrins improve aqueous solubility. Alternatively, synthesize prodrugs (e.g., phosphate esters) that hydrolyze in vivo. For example, hydroxymethyl derivatives exhibit improved solubility profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate
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Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate

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